H-Asp(OcHx)-OH
Description
Significance of Amino Acid Derivatives in Chemical Biology and Medicinal Chemistry
Amino acid derivatives are fundamental tools in chemical biology and medicinal chemistry, serving as the building blocks of proteins and participating in a vast array of biological processes. amerigoscientific.comunacademy.com These modified amino acids are essential for creating peptide-based therapeutics, engineering proteins with novel functions, and probing complex biological pathways. ontosight.ai Their applications extend from being metabolic intermediates to key components in the development of new drugs and biomaterials. amerigoscientific.comresearchgate.net
Aspartic acid and its derivatives are critical components in the synthesis of many biologically active peptides. tcichemicals.comcdnsciencepub.com However, the presence of a carboxylic acid group on its side chain presents a significant challenge during peptide synthesis. iris-biotech.de If left unprotected, this reactive group can interfere with the formation of the correct peptide bonds. A more pervasive issue is the propensity of aspartic acid residues to form a cyclic aspartimide intermediate, especially when followed by amino acids like glycine, serine, or asparagine. peptide.comnih.gov This intramolecular cyclization is a major side reaction, particularly in Fmoc-based solid-phase peptide synthesis (SPPS), and can lead to a mixture of undesired α- and β-coupled peptide isomers and racemization, complicating the purification process and reducing the yield of the target peptide. iris-biotech.depeptide.com Consequently, various derivatives have been developed to protect this side-chain carboxyl group effectively. creative-peptides.com
H-Asp(OcHx)-OH, and more specifically its N-protected form Boc-Asp(OcHx)-OH, functions as a specialized building block designed to mitigate the problem of aspartimide formation. The key to its effectiveness is the cyclohexyl (OcHx) ester protecting group on the β-carboxyl side chain. The OcHx group offers several advantages:
Steric Hindrance : The bulky nature of the cyclohexyl group sterically hinders the nucleophilic attack of the backbone nitrogen on the side-chain carbonyl, which is the initial step of aspartimide formation. iris-biotech.debiotage.com
Stability : The cyclohexyl ester is significantly more stable to the acidic conditions (e.g., trifluoroacetic acid, TFA) used for the removal of the N-terminal Boc protecting group during SPPS compared to other esters like benzyl (B1604629) (Bzl). This stability prevents premature deprotection and subsequent side reactions.
This strategic protection makes Boc-Asp(OcHx)-OH particularly valuable for the synthesis of long peptides or sequences that are known to be susceptible to aspartimide-related problems. nih.gov
Role of Aspartic Acid Derivatives in Peptide Chemistry
Historical Context of Side-Chain Protection in Peptide Synthesis
The field of peptide synthesis has evolved significantly since its inception. Early work by pioneers like Emil Fischer and the later development of the first reversible Nα-protecting group by Bergmann and Zervas laid the groundwork for assembling amino acids into defined chains. nih.govethz.ch A revolutionary advance was the invention of Solid-Phase Peptide Synthesis (SPPS) by R.B. Merrifield in the 1960s, for which he was awarded the Nobel Prize. peptide.comcsbio.com This technique, which involves building a peptide chain on an insoluble resin support, streamlined the process and enabled the synthesis of much larger peptides. csbio.com A critical aspect of SPPS is the use of protecting groups for reactive amino acid side chains to prevent unwanted reactions. peptide.comfiveable.me
The development of SPPS necessitated robust strategies for side-chain protection. In the original "Merrifield" or Boc/Bzl chemistry, the side-chain carboxyl group of aspartic acid was typically protected as a benzyl (Bzl) ester. peptide.comethz.ch While effective for many sequences, the benzyl ester proved to be insufficiently stable, often leading to significant aspartimide formation, especially under the repeated acidic conditions of the synthesis cycles. peptide.comnih.gov
With the advent of the alternative Fmoc/tBu strategy, which uses a base-labile Fmoc group for Nα-protection and acid-labile groups for side-chain protection, the tert-butyl (tBu) ester became the standard for aspartic acid. peptide.comnih.gov Although generally more robust than the benzyl ester, even the tBu group does not completely prevent aspartimide formation in highly susceptible sequences. nih.gov This persistent challenge drove researchers to explore other protecting groups with enhanced stability and steric properties. iris-biotech.debiotage.com
The cyclohexyl (OcHx) ester emerged as a superior alternative for protecting the aspartic acid side chain, particularly within the framework of Boc-based SPPS. peptide.com Its increased stability and steric bulk compared to the benzyl ester were shown to effectively suppress the formation of the problematic aspartimide intermediate. Research demonstrated that using Boc-Asp(OcHx)-OH significantly reduces side reactions in problematic sequences like Asp-Gly. Furthermore, in some applications, the cyclohexyl ester was also found to be more satisfactory than the benzyl ester when used in combination with N-alpha-Fmoc protection for the synthesis of cyclic peptides, highlighting its versatility. nih.gov
Evolution of Aspartic Acid Protection Strategies
Scope and Applicability in Contemporary Research
Today, this compound, primarily as its Boc-protected derivative, is an important reagent in advanced peptide synthesis. It is frequently employed in the solid-phase synthesis of complex peptides intended for therapeutic use or for fundamental studies in protein engineering and chemical biology. chemimpex.com Its ability to minimize a critical side reaction makes it indispensable for producing high-purity peptides, especially for long sequences or those containing multiple aspartic acid residues. nih.gov
Notable applications include its use in the synthesis of a branched peptide-based vaccine candidate and in the preparation of protected fragments of biologically active peptides like cholecystokinin. nih.govresearchgate.net The compound also plays a role in the development of novel biomaterials, such as peptide-based hydrogels, where the structural integrity of the synthesized peptide is paramount.
Data Tables
Table 1: Physicochemical Properties of Aspartic Acid Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form |
| This compound | 112259-66-2 | C₁₀H₁₇NO₄ | 215.25 | Solid |
| Boc-Asp(OcHx)-OH | 73821-95-1 | C₁₅H₂₅NO₆ | 315.36 | White to off-white powder |
Data sourced from references bldpharm.compeptide.comnih.gov.
Table 2: Comparison of Aspartic Acid Side-Chain Protecting Groups
| Protecting Group | Common Strategy | Key Features | Primary Advantage | Main Disadvantage |
| Benzyl (Bzl) | Boc/Bzl | Removed by strong acid (HF). | Historically significant, widely used in early SPPS. | Prone to aspartimide formation due to partial lability in TFA. |
| tert-Butyl (tBu) | Fmoc/tBu | Removed by moderate acid (TFA). | Orthogonal to Fmoc group; standard for Fmoc-SPPS. | Does not completely prevent aspartimide formation in sensitive sequences. |
| Cyclohexyl (OcHx) | Boc/Bzl | Removed by strong acid (HF); stable to TFA. | Significantly reduces aspartimide formation due to steric bulk and stability. | Requires strong acid (HF) for final cleavage. |
Data compiled from references iris-biotech.depeptide.comnih.govnih.govnih.gov.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-4-cyclohexyloxy-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c11-8(10(13)14)6-9(12)15-7-4-2-1-3-5-7/h7-8H,1-6,11H2,(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAPBBOAGRLKMH-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)OC(=O)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for H Asp Ochx Oh and Its Precursors
Routes for the Synthesis of H-Asp(OcHx)-OH
The primary route to this compound involves the direct esterification of L-aspartic acid with cyclohexanol (B46403). This reaction is typically catalyzed by a strong acid, such as sulfuric acid or tetrafluoroboric acid diethyl etherate. thieme-connect.de The process requires careful control of reaction conditions, including temperature and time, to favor the formation of the desired β-monoester over the diester or unreacted dicarboxylic acid. thieme-connect.de
A general synthetic scheme is as follows:
Protection of the α-amino group of L-aspartic acid.
Esterification of the β-carboxyl group with cyclohexanol.
Deprotection of the α-amino group to yield this compound.
A study describes the synthesis of the related hydroxy acid, HO-Asp(OcHx)-OH, from this compound via a diazotization procedure. amazonaws.com
The introduction of the cyclohexyl ester onto the β-carboxyl group of aspartic acid is a critical step. One documented method involves heating a suspension of L-aspartic acid and a large excess of cyclohexanol in diethyl ether with sulfuric acid as a catalyst. thieme-connect.de
Alternatively, organocatalytic methods for esterification have been developed. These newer techniques can offer milder reaction conditions and may tolerate sensitive functional groups. rsc.orgresearchgate.net While not specifically detailed for this compound in the provided context, these modern approaches represent a potential avenue for its synthesis.
The cyclohexyl (Chx) protecting group is noted for its stability under various conditions, including those used for the removal of other protecting groups like the Boc group. rsc.org This stability is a key advantage in multi-step peptide synthesis. rsc.orgbzchemicals.com
General Synthetic Pathways from L-Aspartic Acid
Precursor Compounds and Their Synthesis
The N-α-Boc-protected derivative, Boc-Asp(OcHx)-OH, is a crucial intermediate in the synthesis of this compound and is widely used in solid-phase peptide synthesis (SPPS). chemimpex.com The cyclohexyl ester provides enhanced stability against nucleophiles and acidic conditions compared to other esters like benzyl (B1604629) or tert-butyl esters.
| Property | Value |
| CAS Number | 73821-95-1 |
| Molecular Formula | C15H25NO6 |
| Molecular Weight | 315.36 g/mol |
| Melting Point | 93–95°C |
Table 1: Properties of Boc-Asp(OcHx)-OH.
The protection of the α-amino group of L-aspartic acid is typically the initial step in the synthesis of Boc-Asp(OcHx)-OH. This is commonly achieved by reacting L-aspartic acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O or BOC anhydride) under basic conditions. bzchemicals.com The reaction involves the nucleophilic attack of the amino group on the Boc anhydride, leading to the formation of the carbamate (B1207046) with the release of carbon dioxide and t-butoxide. bzchemicals.com Triethylamine (TEA) is often used as the base in a solvent like tetrahydrofuran (B95107) (THF). bzchemicals.com
Following the protection of the amino group, the β-carboxyl group of Boc-L-aspartic acid is esterified with cyclohexanol. This reaction can be facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). The reaction conditions are optimized to selectively esterify the side-chain carboxyl group.
| Reagent/Catalyst | Role |
| Di-tert-butyl dicarbonate (Boc₂O) | Protects the α-amino group |
| Triethylamine (TEA) | Base for the protection reaction |
| Cyclohexanol | Provides the cyclohexyl ester group |
| Dicyclohexylcarbodiimide (DCC) | Coupling agent for esterification |
| 4-Dimethylaminopyridine (DMAP) | Catalyst for esterification |
Table 2: Key Reagents in the Synthesis of Boc-Asp(OcHx)-OH.
The synthesis of Boc-Asp(OcHx)-OH is a foundational step, enabling the subsequent preparation of this compound through the selective removal of the Boc protecting group. This precursor is favored in Boc-based solid-phase peptide synthesis due to the stability of the cyclohexyl ester, which helps to minimize side reactions such as aspartimide formation. bzchemicals.com
Protection of L-Aspartic Acid with tert-Butoxycarbonyl Chloride
Synthesis of Fmoc-Asp(OcHx)-OH
The synthesis of N-α-(9-Fluorenylmethyloxycarbonyl)-L-aspartic acid β-cyclohexyl ester, or Fmoc-Asp(OcHx)-OH, is a critical step that prepares the amino acid for solid-phase peptide synthesis (SPPS). The cyclohexyl (OcHx) ester protects the side-chain carboxylic acid, while the fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group. The choice of the OcHx protecting group is significant, as it influences the susceptibility of the aspartic acid residue to side reactions. For instance, in Boc-based synthesis, utilizing the beta-cyclohexyl ester of aspartic acid has been shown to significantly reduce the formation of aspartimide compared to the beta-benzyl ester. peptide.com However, even with the cyclohexyl group, some degree of imide formation (around 2.5% per deprotection step) can occur during Fmoc-based synthesis when an Asp-Gly sequence is present. oup.com
The introduction of the Fmoc protecting group onto the α-amino group of the L-aspartic acid β-cyclohexyl ester is a crucial transformation. This reaction is typically achieved by reacting the amino acid ester with an Fmoc-donating reagent. A general and efficient method for the N-Fmoc protection of α-amino acids has been developed that can be carried out in an aqueous medium. rsc.org
This procedure involves reacting the amino acid with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in a water and ethanol (B145695) mixture at an elevated temperature. rsc.org The reaction is monitored for completion using thin-layer chromatography (TLC). Upon completion, the reaction mixture is acidified and the desired N-Fmoc protected amino acid is extracted using an organic solvent like ethyl acetate. rsc.org This method is valued for its efficiency and use of more environmentally benign solvent systems. rsc.org
| Parameter | Condition |
|---|---|
| Fmoc Reagent | Fmoc chloride (1.2 mmol) |
| Substrate | α-Amino Acid (1.0 mmol) |
| Solvent | Water:Ethanol (3:1), 1.5 mL |
| Temperature | 60 °C |
| Workup | Acidification with HCl (1M) to pH 4-5, followed by extraction with Ethyl Acetate (EtOAc) |
Purification and Characterization Techniques in Synthesis
The successful synthesis of Fmoc-Asp(OcHx)-OH relies on robust purification and characterization techniques to ensure high purity and correct structural identity, which are critical for subsequent applications like peptide synthesis. altabioscience.comsigmaaldrich.com Impurities, such as dipeptides or byproducts from the protection reaction, can complicate peptide synthesis and lead to unwanted side products. researchgate.net
Purification of the crude product is commonly achieved through methods like recrystallization or chromatography. acs.orgajpamc.com For instance, a general procedure for purifying Fmoc-amino acids involves recrystallization from a solvent such as hot ethanol or washing with a solvent like toluene (B28343) to remove impurities. rsc.orgajpamc.com Alternatively, normal-phase column chromatography can be employed for efficient purification. acs.org
A comprehensive suite of analytical methods is used to characterize the final product. High-Performance Liquid Chromatography (HPLC) is essential for determining the purity and, if applicable, the enantiomeric excess of the Fmoc-amino acid. rsc.orgresearchgate.net Structural confirmation is obtained using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry. rsc.org Optical rotation measurements are also used to confirm the stereochemical integrity of the chiral amino acid derivative. rsc.org
| Technique | Purpose |
|---|---|
| Thin-Layer Chromatography (TLC) | Reaction monitoring |
| Recrystallization / Solvent Washing | Purification of the final product |
| Column Chromatography | Purification of the final product |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and determination of enantiomeric excess |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation |
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., C=O, N-H) |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of molecular formula |
| Polarimetry | Measurement of optical rotation to confirm stereochemistry |
Application of H Asp Ochx Oh in Peptide Synthesis Strategies
Solid-Phase Peptide Synthesis (SPPS)
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classical SPPS approach where the temporary Nα-Boc group is removed by moderate acid (like trifluoroacetic acid), and the side-chain protecting groups are cleaved at the end of the synthesis with strong acid, typically anhydrous hydrogen fluoride (B91410) (HF). nih.govpeptide.com The building block used in this context is Boc-Asp(OcHx)-OH. google.comgoogle.com The cyclohexyl (OcHx) ester is employed as a more stable alternative to the benzyl (B1604629) (Bzl) ester for the aspartic acid side chain to minimize base- and acid-catalyzed cyclization to the undesirable aspartimide intermediate. peptide.comoup.com
A key advantage of the OcHx group in Boc-SPPS is its stability under the acidic conditions used for the repeated cleavage of the Nα-Boc protecting group. While the Boc group is readily removed with reagents like 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), the OcHx side-chain ester remains fully intact. chempep.com This stability is superior to that of the more traditional benzyl (OBzl) protecting group, which can be partially cleaved during repeated TFA treatments, leading to side reactions. peptide.com
The OcHx group is compatible with a range of other acid-labile side-chain protecting groups commonly used in Boc-SPPS. This allows for the synthesis of complex peptides containing various protected residues.
Table 1: Compatibility of OcHx with Common Boc-SPPS Protecting Groups
| Amino Acid Residue | Side-Chain Protecting Group | Stability to Nα-Boc Cleavage (TFA) | Final Cleavage Reagent |
|---|---|---|---|
| Asp | OcHx | Stable | HF, TFMSA sigmaaldrich.com |
| Arg | Tos (tosyl) | Stable | HF, TFMSA sigmaaldrich.com |
| Lys | 2-Cl-Z (2-chlorobenzyloxycarbonyl) | Stable | HF |
| Tyr | Bzl (benzyl) | Partially Labile | HF, TFMSA peptide.com |
| Ser | Bzl (benzyl) | Partially Labile | HF google.com |
| Glu | OBzl (benzyl ester) | Partially Labile | HF, TFMSA sigmaaldrich.com |
This table is generated based on information from sources google.compeptide.comsigmaaldrich.com.
Final deprotection of the side chains and cleavage of the peptide from the resin in Boc-SPPS requires strong acids. Anhydrous hydrogen fluoride (HF) is the most common and effective reagent for this purpose. nih.gov The OcHx group is reliably cleaved by HF, typically in a reaction performed at 0-5 °C for about one hour. chempep.comsigmaaldrich.com To prevent side reactions from cationic species generated during cleavage, scavengers are added to the cleavage cocktail. chempep.com
Alternative strong acids like trifluoromethanesulfonic acid (TFMSA) can also be used to cleave the OcHx group and release the peptide, particularly from MBHA resins. sigmaaldrich.com
Table 2: Cleavage Reagents and Conditions for H-Asp(OcHx)-OH
| Reagent | Typical Conditions | Scavengers | Notes |
|---|---|---|---|
| Anhydrous Hydrogen Fluoride (HF) | 0-5 °C, 30-60 min sigmaaldrich.com | Anisole, p-cresol, dimethyl sulfide (B99878) (DMS), p-thiocresol chempep.com | The "low-high" HF procedure is used for sensitive residues like Trp(For). sigmaaldrich.com For peptides with Asp(OcHx), cleavage at ≤5 °C is recommended to reduce aspartimide formation. sigmaaldrich.com |
| Trifluoromethanesulfonic Acid (TFMSA) | 0 °C, 60-90 min | Thioanisole, m-cresol, ethanedithiol (EDT) | An alternative to HF, though generally considered less "clean". |
This table is generated based on information from sources chempep.comsigmaaldrich.com.
In modern peptide synthesis, the Fmoc/tBu strategy is more common. nih.govcsic.es This approach uses the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-protection and acid-labile groups like tert-butyl (tBu) for side-chain protection. iris-biotech.de The standard building block for aspartic acid in this methodology is Fmoc-Asp(OtBu)-OH. peptide.com However, even with tBu protection, aspartimide formation can be a significant issue in problematic sequences. oup.combiotage.com While less common, the cyclohexyl ester derivative, Fmoc-Asp(OcHx)-OH, has been considered as a tool to mitigate this side reaction. oup.com
Orthogonality in SPPS means that the Nα-protecting group, side-chain protecting groups, and resin linker can be removed under distinct chemical conditions without affecting the others. peptide.comiris-biotech.de In the standard Fmoc/tBu strategy, the Fmoc group is removed by a base (e.g., 20% piperidine (B6355638) in DMF), while the tBu side-chain groups and the peptide-resin linkage (for Wang or Rink Amide resins) are cleaved simultaneously with strong acid (e.g., 95% TFA). csic.esiris-biotech.de
The OcHx group is stable to the basic conditions of Fmoc removal, making it compatible with the chain elongation steps of Fmoc-SPPS. oup.com However, its use presents a challenge to the principle of orthogonality during the final cleavage step. The OcHx group is significantly more resistant to acid than the tBu group and is not efficiently cleaved by standard TFA cocktails. oup.com Complete removal requires harsh conditions like anhydrous HF, which are characteristic of Boc-SPPS, not Fmoc-SPPS. Therefore, the OcHx group is not truly orthogonal to the tBu group under standard Fmoc final deprotection conditions.
Table 3: Protecting Group Lability in Fmoc/tBu Strategy
| Protecting Group | Deprotection Condition (Nα-Cleavage) | Deprotection Condition (Side Chain Cleavage) |
|---|---|---|
| Fmoc (α-amino) | Labile (e.g., 20% Piperidine/DMF) mdpi.com | Stable to TFA |
| tBu (side chain) | Stable to Piperidine | Labile (e.g., 95% TFA) iris-biotech.de |
| OcHx (side chain) | Stable to Piperidine oup.com | Stable to TFA, requires strong acid (e.g., HF) sigmaaldrich.com |
This table is generated based on information from sources oup.comsigmaaldrich.comiris-biotech.demdpi.com.
Given that the OcHx group is stable to TFA, its removal in the context of an Fmoc synthesis requires a special, multi-step deprotection strategy that deviates from the standard protocol. If a peptide is synthesized using Fmoc-Asp(OcHx)-OH alongside standard tBu-protected residues on an acid-labile resin, a typical TFA cleavage cocktail would cleave the tBu groups and the peptide from the resin, but would leave the Asp(OcHx) side chain largely intact.
To achieve full deprotection, one would need to perform a subsequent cleavage step using a much stronger acid. This would involve:
Initial cleavage of the peptide from the resin and removal of tBu-based protecting groups using a standard TFA cocktail.
Purification of the partially protected peptide containing the Asp(OcHx) residue.
Treatment of the purified peptide with a strong acid, such as anhydrous HF, to remove the OcHx group.
Integration of this compound in Fmoc-SPPS Protocols
Orthogonality to Fmoc/tBu Strategy
Mitigation of Aspartimide Formation
Aspartimide formation is a significant and persistent challenge in solid-phase peptide synthesis (SPPS), especially when using the Fmoc/tBu strategy. iris-biotech.deiris-biotech.de This intramolecular side reaction leads to the generation of multiple impurities, including piperidides and, most problematically, β-aspartyl peptides, which are often difficult to separate from the desired α-peptide due to their identical mass. sigmaaldrich.comresearchgate.net The use of this compound, typically in its N-terminally protected form (e.g., Boc-Asp(OcHx)-OH or Fmoc-Asp(OcHx)-OH), is a key strategy to minimize this unwanted reaction. sigmaaldrich.com
The formation of aspartimide is an intramolecular cyclization reaction involving the side-chain carboxyl group of an aspartic acid residue. iris-biotech.deresearchgate.net The process is initiated by the deprotonation of the backbone amide nitrogen following the aspartyl residue. This deprotonation is typically caused by the basic conditions used for the removal of the Nα-Fmoc protecting group, such as treatment with piperidine. iris-biotech.desigmaaldrich.com
The resulting backbone amide anion then acts as an internal nucleophile, attacking the electrophilic carbon of the side-chain ester protecting group. researchgate.net This leads to the formation of a five-membered succinimide (B58015) ring, known as the aspartimide intermediate, and the release of the protecting group's alcohol. iris-biotech.de
This aspartimide ring is chirally unstable and prone to racemization. sigmaaldrich.com It can subsequently be opened by nucleophilic attack. iris-biotech.de Attack by the piperidine used for Fmoc deprotection leads to the formation of α- and β-piperidide adducts. iris-biotech.desigmaaldrich.com More critically, hydrolysis or further reaction can open the ring to form a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, which is often nearly impossible to separate chromatographically from the target peptide. sigmaaldrich.com The reaction is highly sequence-dependent, occurring more readily when the amino acid C-terminal to the aspartic acid residue is sterically unhindered, such as in Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Arg sequences. iris-biotech.deiris-biotech.deresearchgate.net
The use of a cyclohexyl (OcHx) ester to protect the β-carboxyl group of aspartic acid is a well-established method to suppress aspartimide formation, particularly in Boc-based solid-phase peptide synthesis. peptide.compeptide.com The effectiveness of the OcHx group stems from its steric bulk and stability under various reaction conditions. peptide.com
The bulky nature of the cyclohexyl ring sterically hinders the nucleophilic attack by the backbone amide nitrogen on the side-chain carbonyl carbon, which is the key step in the formation of the succinimide ring. oup.com This steric hindrance raises the activation energy for the cyclization reaction, thereby reducing its rate and minimizing the formation of the aspartimide intermediate.
In Boc-SPPS, the OcHx group is stable to the acidic conditions (e.g., trifluoroacetic acid, TFA) used for the removal of the Nα-Boc group, ensuring the side-chain remains protected throughout the synthesis. This stability is crucial for assembling long peptide chains. While the OcHx group offers significant resistance to aspartimide formation, it is not always completely suppressed, especially in highly susceptible sequences. oup.com For instance, in an Asp(OChx)-Gly sequence, a small but significant level of imide formation (around 2.5% per deprotection step) can still be observed. oup.com Nevertheless, this represents a substantial improvement over less sterically hindering protecting groups. The use of this compound has been successfully applied in the synthesis of complex peptides like cecropin (B1577577) A, where minimizing side reactions is critical. pnas.org
The choice of the β-carboxyl protecting group for aspartic acid is a critical parameter in peptide synthesis, directly impacting the level of aspartimide-related impurities. The performance of the cyclohexyl (OcHx) ester is best understood through comparison with other commonly used protecting groups, such as the benzyl (OBzl) and tert-butyl (OtBu) esters.
The benzyl ester (OBzl) is a common protecting group for the aspartic acid side chain, particularly in Boc-SPPS. peptide.compeptide.com However, it is significantly more susceptible to aspartimide formation than the cyclohexyl ester. peptide.compeptide.com The lower steric bulk of the benzyl group compared to the cyclohexyl group provides less of a barrier to the intramolecular nucleophilic attack by the backbone amide. oup.com
Studies have shown that synthesizing a peptide containing an Asp(OBzl)-Gly sequence can lead to 100% aspartimide formation upon treatment with 20% piperidine in DMF. oup.com In contrast, using the Boc-Asp(OcHx)-OH derivative under similar conditions significantly reduces the extent of this side reaction. peptide.comoup.com This makes the cyclohexyl ester a much safer and more effective choice for incorporating aspartic acid into sequences known to be prone to this problematic side reaction. peptide.com
Table 1: Comparison of Aspartimide Formation with Different Protecting Groups
| Protecting Group | Peptide Sequence | Condition | Aspartimide Formation | Reference |
|---|---|---|---|---|
| Benzyl (OBzl) | -Asp(OBzl)-Gly- | 20% piperidine/DMF | 100% | oup.com |
| Cyclohexyl (OcHx) | -Asp(OChx)-Gly- | 20% piperidine/DMF | ~2.5% per step | oup.com |
The tert-butyl (OtBu) ester is the standard protecting group for the aspartic acid side chain in Fmoc/tBu chemistry. peptide.compeptide.com Like the OcHx group, the OtBu group provides significant steric hindrance that helps to suppress aspartimide formation. oup.com The OtBu group is considered highly resistant to nucleophilic attack due to its poor leaving group character. oup.com
A direct comparison in a study involving an Asp-Gly sequence showed that the OtBu group was even more effective than the OcHx group at preventing aspartimide formation, with only about 0.3% of the side reaction occurring per deprotection cycle, compared to 2.5% for OcHx. oup.com Despite this, the conventional Fmoc-Asp(OtBu)-OH monomer can still lead to high levels of aspartimide formation in problematic sequences, sometimes resulting in no detectable desired product. nih.gov
While OtBu may offer superior protection in some contexts, this compound remains a very valuable reagent, especially within the framework of Boc-SPPS, where it provides a significant advantage over the more traditional OBzl group. peptide.compeptide.com The development of even bulkier protecting groups, such as the 3-ethyl-3-pentyl (OEpe) or 5-n-butyl-5-nonyl (OBno) esters, has been pursued to further minimize aspartimide formation in Fmoc synthesis, highlighting the ongoing importance of steric bulk in the protecting group strategy. nih.gov
Comparative Analysis with Other Aspartic Acid Protecting Groups
Comparison with Benzyl (OBzl) Ester
Fragment Condensation and Segment Synthesis Utilizing this compound
Fragment condensation is a powerful strategy for the synthesis of very long or complex peptides. This approach involves the separate synthesis of protected peptide segments, which are then coupled together in solution or on a solid support. A key challenge in this strategy is to prepare the protected peptide fragments without racemization at the C-terminal residue and without the accumulation of side products.
The use of this compound is advantageous in the synthesis of peptide fragments that contain aspartic acid. Its ability to suppress aspartimide formation during the stepwise elongation of the peptide segment is crucial for ensuring the homogeneity of the fragment. oup.com For instance, peptide fragments containing an -Asp(OChx)- sequence can be synthesized and purified before being used in a subsequent condensation step. researchgate.net
One reported strategy involves synthesizing a protected peptide fragment on a highly acid-sensitive resin, such as a 2-chlorotrityl resin. oup.com This allows the protected peptide acid to be cleaved from the resin under mild acidic conditions that leave the side-chain protecting groups, including the cyclohexyl ester on aspartic acid, intact. oup.com For example, a fragment like Ac-Ile-Ser(Bzl)-Asp(OcHx)-OH can be prepared for subsequent coupling. researchgate.net This approach, by avoiding repeated exposure of the entire long peptide chain to deprotection and coupling cycles, minimizes the risk of side reactions like aspartimide formation and aggregation, making the synthesis of challenging targets more feasible. oup.com
Advanced Research Applications and Derivatizations
Role in the Synthesis of Complex Peptides and Peptidomimetics
The synthesis of complex peptides and peptidomimetics is often hindered by side reactions, particularly those involving trifunctional amino acids like aspartic acid. The use of Boc-Asp(OcHx)-OH is a key strategy in tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) to ensure the integrity of the growing peptide chain. peptide.com The primary advantage of the OcHx group is its ability to minimize the formation of aspartimide, a cyclic byproduct that can lead to a mixture of α- and β-peptide isomers and truncated sequences. peptide.comsigmaaldrich.com This stability allows for the successful assembly of difficult or long peptide sequences, yielding products with higher purity and in greater yields.
The synthesis of peptides containing arginine residues presents unique challenges due to the highly basic nature of the guanidinium (B1211019) side chain. Effective side-chain protection is crucial. In the context of Boc-SPPS, Boc-Asp(OcHx)-OH is a compatible building block for incorporation into arginine-containing peptides. google.comgoogle.com Its side-chain protecting group (OcHx) is stable under the acidic conditions required to remove the N-terminal Boc group, such as treatment with trifluoroacetic acid (TFA). google.comgoogle.com This orthogonality is essential for the stepwise assembly of the peptide.
Research and patents on peptide synthesis methods explicitly list Boc-Asp(OcHx)-OH as a suitable protected amino acid for use in protocols aimed at producing arginine-containing peptides. google.comgoogle.com For instance, in the synthesis of certain cyclic peptides, Boc-Asp(OcHx)-OH has been coupled in sequence with protected arginine residues like Boc-Arg(Mts)OH, demonstrating its compatibility and utility in complex synthetic schemes that include arginine. google.comgoogle.com
The value of H-Asp(OcHx)-OH is highlighted by its application in the total synthesis of biologically active natural peptides. A prominent example is Cecropin (B1577577) A, a 37-residue antibacterial peptide first isolated from the Cecropia moth. pnas.orgsb-peptide.com Early synthetic efforts were critical in confirming the peptide's primary structure, including its C-terminal amide, which had been tentatively proposed. pnas.org
In the definitive solid-phase synthesis of the full Cecropin A molecule, researchers utilized Boc-Asp(OcHx)-OH and Boc-Glu(OcHx)-OH to protect the acidic side chains of aspartic and glutamic acid. pnas.org The use of the cyclohexyl protecting group was a deliberate choice to prevent side reactions during the assembly of the 37-amino-acid chain, ensuring the synthesis of the correct, biologically active molecule. pnas.org The successful synthesis allowed for the unambiguous confirmation of the natural peptide's structure and provided material for further biological studies. pnas.org
Table 1: Profile of Cecropin A
| Property | Description |
| Type | Cationic Antimicrobial Peptide |
| Origin | Hyalophora cecropia (Cecropia moth) sb-peptide.com |
| Length | 37 amino acid residues pnas.org |
| Sequence | H-Lys-Trp-Lys-Leu-Phe-Lys-Lys-Ile-Glu-Lys-Val-Gly-Gln-Asn-Ile-Arg-Asp-Gly-Ile-Ile-Lys-Ala-Gly-Pro-Ala-Val-Ala-Val-Val-Gly-Gln-Ala-Thr-Gln-Ile-Ala-Lys-NH₂ |
| Biological Activity | Active against Gram-positive and Gram-negative bacteria; Antifungal and antitumor properties. sb-peptide.com |
| Mechanism | Permeabilizes bacterial cell membranes. sb-peptide.com |
Modern vaccine development increasingly relies on synthetic peptides that mimic epitopes of pathogens to elicit a targeted immune response. The chemical synthesis of these, often complex, peptide-based vaccine candidates requires robust and reliable methods. Boc-Asp(OcHx)-OH has been employed in the synthesis of potent, self-adjuvanting lipopeptide vaccine delivery systems. figshare.comnih.gov
In one such advanced vaccine design targeting Group A Streptococcus, a multi-component peptide was synthesized using Boc-SPPS. nih.gov The intricate sequence included a B-cell epitope, a T-helper cell epitope, and a polyleucine unit, all connected via a lysine (B10760008) linker. nih.gov The list of reagents for this synthesis explicitly includes Boc-Asp(OcHx)-OH at two positions within the peptide sequence, underscoring its role in constructing these complex, immunogenic molecules. nih.gov The use of stable protecting groups like OcHx is vital in such multi-step syntheses to ensure the final product has the precise structure required for conformational integrity and biological function. nih.gov
Table 2: Protected Amino Acids in the Synthesis of Vaccine Candidate Peptide 2 (Excerpt)
| Position | Amino Acid Derivative Used |
| 18 | Boc-Asp(OcHx)-OH |
| 19 | Boc-Glu(OcHx)-OH |
| 32 | Boc-Glu(OcHx)-OH |
| 33 | Boc-Arg(Tos)-OH |
| 39 | Boc-Asp(OcHx)-OH |
| 40 | Boc-Glu(OcHx)-OH |
| This table is an excerpt from the full list of 51 residues used in the synthesis of a self-adjuvanting vaccine candidate, illustrating the inclusion of OcHx-protected amino acids. nih.gov |
Synthesis of Biologically Active Peptides (e.g., Cecropin A)
This compound in the Design of Novel Peptide Structures
The ability to synthesize peptides with high fidelity is a prerequisite for creating and studying novel structures with tailored properties. The chemical stability afforded by the OcHx protecting group during synthesis is a key enabler for researchers designing new peptides for conformational analysis and enhanced biological stability.
Conformational analysis provides insight into the three-dimensional structure of peptides, which is critical for their biological activity. mdpi.comnih.gov The synthesis of peptides intended for such studies must be precise, as even minor structural impurities can confound the results. The use of Boc-Asp(OcHx)-OH facilitates the clean synthesis of the target peptide, which, after deprotection, can be analyzed by techniques like NMR spectroscopy and circular dichroism. nih.gov
Furthermore, in some research contexts, derivatives where the OcHx group is retained in the final molecule are themselves subjects of study. For example, cyclic peptides such as cyclo-(Gly-Asp(OcHx)-Gly-Asp(OcHx)-3Am5nb) have been synthesized and characterized. The creation of such novel peptidomimetic structures, where the OcHx group becomes an integral part of the molecule's architecture, opens avenues for investigating how such modifications influence peptide conformation and function.
The proteolytic stability of a peptide—its resistance to degradation by enzymes—is a crucial factor for its potential as a therapeutic agent. This stability is fundamentally linked to the peptide's primary and secondary structure. The use of this compound during synthesis has an indirect but critical influence on the proteolytic stability of the final product.
The primary role of the OcHx group is to prevent aspartimide formation. sigmaaldrich.comresearchgate.net This side reaction results in the replacement of the natural α-peptide bond at the aspartic acid residue with a β-peptide bond. peptide.com Peptides containing these unnatural β-amino acid linkages (iso-Asp residues) have different backbone conformations and are often poor substrates for proteases, which are highly specific for α-peptide bonds. While this can sometimes be desirable, uncontrolled and unintended formation of β-isomers leads to a heterogeneous product with unpredictable stability and activity. nih.govacs.org
By ensuring the exclusive formation of the intended α-peptide linkage, the use of Boc-Asp(OcHx)-OH helps produce a structurally homogeneous peptide. peptide.compeptide.com This allows for a predictable and consistent interaction with proteases, a property that is essential when designing peptides with specific stability profiles. Therefore, the choice of this protecting group is a key step in controlling the structural integrity and, consequently, the proteolytic susceptibility of the synthetic peptide.
Conformational Studies of Peptides Incorporating this compound Derivatives
Computational Studies and Molecular Modeling
Computational chemistry provides powerful tools to investigate the properties of amino acid derivatives at a molecular level. nih.gov Techniques such as Density Functional Theory (DFT) simulations and molecular dynamics are employed to predict the structure, stability, and reactivity of molecules like this compound, offering insights that complement experimental findings.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It is widely applied to study the interactions between amino acids and other substances, such as metal ions, mineral surfaces, or other biomolecules. nih.govmdpi.com
For instance, DFT simulations have been used to model the interaction of aspartic acid with various surfaces and complexes. Studies have shown how the carboxyl groups of aspartic acid can coordinate with metal centers or form strong hydrogen bonds with hydroxylated surfaces. nih.govmdpi.com Researchers have used DFT to calculate the binding energies and geometries of aspartic acid adsorbed onto gold nanoparticles, revealing that the interaction is primarily through the amino and carboxyl groups. nih.gov Other DFT studies have investigated the intercalation of aspartic acid into layered double hydroxides, predicting the stability and configuration of the amino acid within the layers based on the formation of hydrogen and covalent bonds. mdpi.comresearchgate.net
While these studies may not specifically model the this compound derivative, the fundamental interactions they describe—involving the α-amino group, α-carboxyl group, and the side-chain carboxylate—are directly applicable. The insights from DFT simulations help explain the behavior of this compound in different chemical environments, from its role in peptide synthesis to its potential interactions in larger bioconjugates.
A critical application of molecular modeling in peptide chemistry is the prediction of stability and reactivity, particularly concerning unwanted side reactions. uni-greifswald.de The formation of aspartimide from aspartic acid residues during SPPS is a well-known problem that compromises the purity and yield of the final peptide. biotage.com The use of the Asp(OcHx) derivative is a practical strategy to mitigate this issue due to the steric hindrance and stability of the cyclohexyl group. peptide.com
Computational studies, including DFT calculations, have been instrumental in elucidating the mechanism of aspartimide formation. researchgate.net These models investigate the reaction pathway that proceeds via a cyclic succinimide (B58015) intermediate. By calculating the energy barriers for the formation of this intermediate from different Asp derivatives, researchers can predict their relative stabilities. Such simulations can computationally validate the experimental observation that bulkier and more stable ester groups on the side chain, like OcHx, increase the energy barrier for cyclization, thereby reducing the rate of aspartimide formation compared to smaller or more labile groups like OBzl. researchgate.net Molecular modeling, therefore, not only explains the enhanced stability of this compound derivatives but also provides a rational basis for designing even more robust protecting groups for challenging peptide sequences.
Future Directions and Emerging Research Avenues
Optimization of Synthesis for Enhanced Efficiency and Scalability
The efficient and scalable synthesis of H-Asp(OcHx)-OH, and more directly its N-α-protected form Boc-Asp(OcHx)-OH, is paramount for its widespread use in pharmaceutical manufacturing. google.com Research in this area focuses on improving reaction yields, minimizing side products, and developing cost-effective, scalable protocols.
Current synthetic strategies generally involve the esterification of the β-carboxyl group of aspartic acid with cyclohexanol (B46403), followed by the introduction of the N-terminal protecting group (e.g., Boc). Optimization efforts are directed at several key aspects of this process. One area of investigation is the use of more efficient coupling reagents and catalysts for the esterification step to increase yields and reduce reaction times.
| Optimization Strategy | Objective | Key Research Focus | Potential Impact |
|---|---|---|---|
| Advanced Coupling Reagents | Improve esterification yield and rate | Screening novel catalysts and carbodiimides for the Asp-cyclohexanol reaction. | Higher throughput, lower manufacturing cost. |
| Alternative Cleavage Conditions | Replace hazardous reagents like HF | Investigating cleavage with methanesulphonic acid (MSA) or other strong, less volatile acids. rsc.org | Enhanced safety and scalability; reduced equipment cost. |
| Improved Purification Methods | Increase purity and reduce solvent waste | Development of selective crystallization methods over flash column chromatography. amazonaws.com | Higher isomeric purity, greener process, lower cost. |
| Process Control and Automation | Ensure batch-to-batch consistency | Implementing real-time reaction monitoring (e.g., PAT) for key reaction steps. | Improved quality control and process robustness for large-scale production. |
Exploration of this compound in Green Chemistry Approaches to Peptide Synthesis
The pharmaceutical industry is increasingly under pressure to adopt more sustainable manufacturing processes. nih.gov Solid-Phase Peptide Synthesis (SPPS), the dominant method for producing peptides, traditionally relies on large volumes of hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). nih.govacs.org A significant research effort is underway to replace these solvents with greener alternatives.
The exploration of this compound (as its Boc-protected derivative) in green SPPS protocols is a key emerging field. This involves assessing the solubility and reactivity of Boc-Asp(OcHx)-OH in environmentally benign solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and ethyl acetate. acs.orgaspenapi.com Research has shown that while many Fmoc-protected amino acids exhibit good solubility in solvents like 2-MeTHF, ensuring the solubility of all components, including reagents and the growing peptide chain, remains a challenge. acs.orgchemrxiv.org
Liquid-Phase Peptide Synthesis (LPPS) presents another green alternative where this compound could be valuable. aspenapi.com In this method, the peptide is grown in a homogeneous organic phase (like ethyl acetate), and impurities are removed by aqueous extraction, drastically reducing solvent waste compared to SPPS. The physicochemical properties of the OcHx group could potentially enhance the solubility of the growing peptide in such systems. aspenapi.com
| Green Chemistry Approach | Traditional Method | Green Alternative | Relevance to this compound |
|---|---|---|---|
| Solvent Replacement in SPPS | DMF, DCM, NMP acs.org | 2-MeTHF, Ethyl Acetate, Anisole/NOP mixtures acs.orgtandfonline.com | Evaluating solubility and coupling efficiency of Boc-Asp(OcHx)-OH in green solvent systems. |
| Synthesis Phase | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) aspenapi.com | The hydrophobic OcHx group may improve solubility of the peptide chain in the organic phase used in LPPS. |
| Coupling Reagents | Carbodiimides (e.g., DIC) | Greener reagents like N-tert-butyl-N'-ethylcarbodiimide (TBEC). tandfonline.com | Assessing the performance of Boc-Asp(OcHx)-OH with new, more sustainable coupling agents. |
| Energy Consumption | Room temperature or heated reactions | Microwave-assisted or flow chemistry synthesis chemrxiv.org | Optimizing reaction kinetics in energy-efficient systems to reduce synthesis time. |
Development of this compound-Containing Peptides for Therapeutic Applications
The primary driver for research into this compound is its utility in the synthesis of therapeutic peptides. The ability of the OcHx side-chain to suppress aspartimide formation is particularly crucial for ensuring the fidelity and homogeneity of complex Active Pharmaceutical Ingredients (APIs). peptide.comrsc.orgnih.gov
Emerging research focuses on leveraging this advantage for the synthesis of next-generation peptide therapeutics, which are often larger, more complex, and feature intricate modifications. This includes multi-cyclic peptides, peptide-drug conjugates, and long-acting peptide analogues. For instance, the synthesis of muscarinic toxin 1 (MTX1), a complex peptide, has demonstrated the utility of a combined solid-phase and solution approach where stable protecting groups like cyclohexyloxycarbonyl (Hoc) are essential. nih.gov
Furthermore, this compound is a key component in the synthesis of peptide fragments used in the study of protein structure and function, such as ubiquitin fragments, which can lead to new therapeutic targets. Research is also active in the area of peptidomimetics, where unnatural amino acids and modified structures are used to enhance stability and bioavailability. nih.govmdpi.com The reliable incorporation of aspartic acid using this compound is a foundational step in creating these advanced therapeutic molecules. For example, cyclic hydroxamic-acid-containing peptides (CHAPs) have been synthesized and investigated as potent antitumor agents, a class of molecules where precise chemical synthesis is critical. nih.gov
| Therapeutic Area/Peptide Class | Example/Application | Role of this compound | Reference |
|---|---|---|---|
| Neurotoxins/Ion Channel Modulators | Muscarinic Toxin 1 (MTX1) | Enables synthesis of complex, disulfide-rich peptides by providing stable side-chain protection. | nih.gov |
| Protein-Protein Interaction Modulators | Ubiquitin Fragments | Facilitates the accurate synthesis of protein segments for research into disease pathways. | |
| Anticancer Agents | Cyclic Hydroxamic-Acid-Containing Peptides (CHAPs) | Used as a building block in the synthesis of complex cyclic structures with therapeutic potential. | nih.gov |
| General Peptide Therapeutics | Arginine-containing peptides | Included as a standard side-chain protected amino acid in Boc-chemistry protocols for drug synthesis. | google.com |
Novel Analytical Techniques for Characterization and Purity Assessment
The characterization and purity assessment of this compound and the peptides derived from it are critical for both research and clinical applications. While standard techniques like Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are routinely used to confirm the identity and purity of the amino acid derivative itself, the focus of novel analytical development is on the resulting peptides. amazonaws.com
A major analytical challenge is the detection and quantification of subtle impurities, particularly process-related side products like aspartimide-linked peptides and the corresponding β-aspartyl isomers. peptide.com Emerging research is focused on developing highly sensitive methods to ensure the homogeneity of the final peptide product.
Advanced chromatographic techniques, such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), are becoming the new standard. These methods offer superior resolution and sensitivity, allowing for the separation and identification of closely related impurities that might be missed by conventional HPLC. Ion-mobility spectrometry-mass spectrometry (IMS-MS) is another powerful technique being explored, as it can separate isomers based on their shape and size, providing an additional dimension of analysis for complex peptide mixtures.
Furthermore, new spectroscopic methods are being investigated to characterize the higher-order structure of peptides containing this compound. Techniques like circular dichroism (CD) spectroscopy can confirm the secondary structure (e.g., α-helical content) of the final peptide, ensuring that the use of the OcHx protecting group has not inadvertently impacted the peptide's ability to fold into its biologically active conformation. nih.gov
| Analytical Technique | Principle | Application for this compound & Peptides | Key Advantage |
|---|---|---|---|
| UHPLC-HRMS | Chromatographic separation followed by high-accuracy mass detection. | Quantifying purity and identifying trace-level side products (e.g., aspartimide, deletions). | Superior resolution and mass accuracy over standard HPLC-MS. |
| Ion-Mobility Spectrometry-MS (IMS-MS) | Separation of ions based on size, shape, and charge in the gas phase. | Separating isomeric impurities, such as α- and β-aspartyl peptides. | Provides structural information beyond just mass-to-charge ratio. |
| 2D-NMR Spectroscopy | Nuclear magnetic resonance experiments correlating different nuclei. | Unambiguous structural elucidation of the this compound monomer and sequence verification in small peptides. | Provides detailed atomic-level structural connectivity. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light. | Assessing the secondary structure and folding of the final therapeutic peptide. nih.gov | Sensitive to conformational changes in the peptide backbone. |
Q & A
Q. What established protocols are recommended for synthesizing H-Asp(OcHx)-OH in academic laboratories?
The synthesis of this compound typically involves multi-step reactions, including protection/deprotection of functional groups and coupling reactions. For example, analogous compounds like H-Asp(Bu)-OH are synthesized via sequential reactions with reagents such as acetyl chloride (for carboxyl activation) and EDCI/DIEA (for amide bond formation) . Researchers should document each step rigorously, including solvent selection (e.g., DMF for polar aprotic conditions), reaction temperatures, and purification methods (e.g., column chromatography or recrystallization). Full experimental details must be archived to ensure reproducibility, as per guidelines for supplementary materials in academic journals .
Q. How should researchers characterize the purity and structural identity of this compound?
Characterization requires a combination of spectroscopic and chromatographic methods:
- NMR Spectroscopy : Analyze H and C spectra to confirm the presence of the cyclohexyloxy (OcHx) group and aspartic acid backbone. Compare chemical shifts with literature data for analogous compounds .
- HPLC/MS : Use reverse-phase HPLC with a C18 column and MS detection to verify molecular weight and purity (>95% by area under the curve).
- Elemental Analysis : Validate empirical formulas via combustion analysis. Discrepancies in data should prompt re-purification or alternative analytical techniques (e.g., 2D NMR for stereochemical confirmation) .
Q. What strategies are effective for conducting a literature review on this compound?
Utilize interdisciplinary databases like Web of Science and PubMed to locate primary research articles. Focus on keywords such as "aspartic acid derivatives," "peptide synthesis," and "protective group chemistry." Prioritize peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry) and avoid unverified sources. Create a citation map to identify foundational studies and recent advancements . For systematic reviews, use PRISMA guidelines to screen and categorize findings .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound derivatives?
Contradictions often arise from conformational flexibility or impurities. To address this:
- Perform variable-temperature NMR to assess dynamic effects on splitting patterns.
- Use COSY/NOESY experiments to identify through-space couplings and confirm stereochemistry.
- Cross-validate with X-ray crystallography if single crystals are obtainable. Document all raw data and computational simulations (e.g., DFT for predicting chemical shifts) to support interpretations .
Q. What experimental designs optimize the yield of this compound in large-scale syntheses?
Apply Design of Experiments (DOE) methodologies:
- Factor Screening : Test variables like reagent stoichiometry, solvent polarity, and reaction time.
- Response Surface Modeling : Optimize conditions (e.g., EDCI:DIEA ratio of 1:1.2 in DMF at 0°C for 12 hours).
- Scale-Up Validation : Monitor batch consistency using in-line FTIR or PAT (Process Analytical Technology) tools. Include negative controls (e.g., omitting coupling agents) to identify side reactions .
Q. What methodologies assess the stability of this compound under varying pH and temperature conditions?
Conduct accelerated stability studies:
- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 40°C.
- Kinetic Analysis : Use HPLC to quantify degradation products and calculate rate constants () and half-life ().
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds. Statistical tools like ANOVA should compare stability across conditions, with indicating significance .
Q. How can computational modeling predict the reactivity of this compound in peptide coupling reactions?
Use density functional theory (DFT) to calculate:
- Activation Energies : For acyl transfer reactions involving the aspartyl carboxyl group.
- Solvent Effects : Simulate reaction pathways in polar (e.g., DMF) vs. nonpolar solvents. Pair computational results with experimental kinetics (e.g., stopped-flow spectrophotometry) to validate models. Open-source software like Gaussian or ORCA can be employed for simulations .
Methodological Best Practices
- Data Archiving : Store raw spectra, chromatograms, and computational outputs in repositories like Zenodo or institutional databases, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Ethical Reporting : Disclose conflicts of interest and funding sources explicitly in publications. Follow journal-specific guidelines for author contributions and data availability .
- Error Analysis : Report standard deviations for triplicate measurements and use error propagation formulas in yield calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
